1,4-Chrysenedione

Description

Significance of Polycyclic Aromatic Quinones (PAQs) in Modern Chemistry and Biology

PAQs hold significant interest in modern chemistry and biology due to their diverse chemical reactivity and biological activities. researchgate.net In chemistry, their quinone structure makes them redox-active molecules, capable of participating in electron transfer reactions. jst.go.jpacs.org This property is relevant in various chemical processes, including those occurring in the atmosphere and biological systems. jst.go.jpresearchgate.net PAQs can also act as Michael acceptors, allowing them to bind covalently to nucleophilic sites on biological molecules such as proteins and DNA. acs.orgpharm.or.jp

Biologically, PAQs are studied for their potential roles in toxicity and as signaling molecules. Some PAQs are known to contribute to oxidative stress through redox cycling, generating reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. jst.go.jpacs.orgnih.gov This oxidative damage has been linked to various adverse health effects, including inflammation and carcinogenesis. acs.orgnih.gov Furthermore, PAQs can interact with and affect the activity of biological molecules, including transcription factors and enzymes, thereby disrupting cellular signaling pathways. jst.go.jpacs.orgpharm.or.jp Their presence in atmospheric particulate matter, particularly PM2.5, is a subject of ongoing research due to concerns about their contribution to the health effects of air pollution. researchgate.netpharm.or.jpnih.govmdpi.com

Overview of 1,4-Chrysenequinone as a Model Compound for Research

1,4-Chrysenequinone (Chrysene-1,4-dione) is a specific polycyclic aromatic quinone that serves as a model compound in various research contexts. glpbio.comapexbt.commedchemexpress.com Its structure is derived from chrysene (B1668918), a PAH containing four fused aromatic rings. rsc.org As a PAQ, 1,4-chrysenequinone exhibits the characteristic redox activity and electrophilic properties of this class of compounds. acs.org

Research involving 1,4-chrysenequinone explores its chemical behavior, formation pathways, and biological interactions. It has been identified as a component in environmental samples, such as atmospheric particulate matter, suggesting its formation from parent PAHs like chrysene through processes like photo-oxidation. mdpi.comrsc.org Studies have investigated its presence and concentration in different environmental settings to understand its sources and atmospheric fate. mdpi.com

In biological research, 1,4-chrysenequinone is studied for its interactions with cellular components and its potential biological effects. It has been identified as an activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism, immune responses, and cellular differentiation. glpbio.commedchemexpress.com Research has explored the AhR ligand activity of 1,4-chrysenequinone in different cell systems. glpbio.com Additionally, bioinformatics analyses have suggested 1,4-chrysenequinone as a potential small molecule compound of interest in the context of certain diseases, such as nasopharyngeal carcinoma, indicating its relevance in the search for potential therapeutic agents or research tools. researchgate.net Its use as a model allows for detailed investigation into the mechanisms by which PAQs exert their effects at the molecular and cellular levels. pharm.or.jp

Data Table: Properties of 1,4-Chrysenequinone

| Property | Value | Source |

| CAS Number | 100900-16-1 | glpbio.comapexbt.comscbt.com |

| Molecular Formula | C₁₈H₁₀O₂ | glpbio.comapexbt.comcymitquimica.com |

| Molecular Weight | 258.27 - 258.28 g/mol | glpbio.comapexbt.comcymitquimica.comnih.gov |

| Synonyms | Chrysene-1,4-dione | glpbio.comapexbt.commedchemexpress.combldpharm.com |

| Physical Form | Light yellow to Brown powder to crystal | cymitquimica.comsigmaaldrich.com |

| Solubility (DMSO) | 3.33 mg/mL | glpbio.com |

Detailed Research Findings:

Research has demonstrated that 1,4-chrysenequinone exhibits significant AhR ligand activity. In studies using yeast and mouse hepatoma cell systems, 1,4-chrysenequinone showed activity with ECTCDD25 values of 9.7 nM and 1.9 μM, respectively. glpbio.com The ECTCDD25 represents the concentration equivalent to 25% of the maximal response induced by TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), a potent AhR activator. glpbio.com

Further biological investigations using macrophage cell lines have shown that while 1,4-chrysenequinone alone may not induce significant inflammatory responses, pre-treatment with inflammatory activators like lipopolysaccharide (LPS) can enhance macrophage pro-inflammatory responses upon subsequent activation with 1,4-chrysenequinone. nih.gov Studies in lupus-like mouse models have also explored the effects of 1,4-chrysenequinone administration on inflammatory activity, particularly in the context of AhR activation. nih.gov

Environmental studies have identified 1,4-chrysenequinone in atmospheric particulate matter. Its presence has been linked to the incomplete combustion of fossil fuels and vehicular activity. mdpi.commdpi.com Research in urban environments has shown that the concentration of 1,4-chrysenequinone in PM2.5 can be influenced by factors such as season and solar radiation, suggesting its formation through the atmospheric transformation of parent PAHs like chrysene via processes including chemical oxidation. mdpi.com Recovery rates for 1,4-chrysenequinone in analytical methods for environmental samples have been noted as potentially low compared to other oxyPAHs. rsc.org

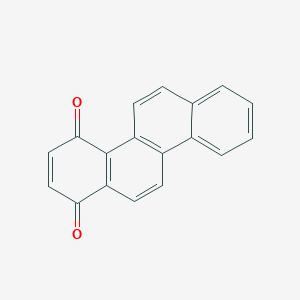

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

chrysene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKIKBNUWJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143571 | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-16-1 | |

| Record name | 1,4-Chrysenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1,4 Chrysenequinone

Contemporary Synthetic Approaches to 1,4-Chrysenequinone

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their quinone derivatives often involves sophisticated chemical transformations. Several methodologies have been developed for the construction of the chrysene (B1668918) framework and its oxidation to the quinone.

Metal-Catalyzed Cross-Coupling Reactions in Chrysenequinone Synthesis

Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for constructing carbon-carbon bonds and have been applied in the synthesis of PAHs. These methods allow for the coupling of aryl or vinyl halides with organometallic reagents, providing a convergent approach to complex aromatic systems. While direct examples of metal-catalyzed cross-coupling specifically for the final cyclization or key steps leading directly to the chrysenequinone core were not extensively detailed in the search results, metal-catalyzed reactions, including palladium-catalyzed couplings and C-H activation, are recognized as important strategies in the synthesis of substituted chrysenes and other PAHs, which could potentially serve as precursors to chrysenequinones. mdpi.comresearchgate.netnih.gov For instance, palladium-catalyzed cocyclization of arynes with alkynes has been used for the selective synthesis of phenanthrenes and naphthalenes, demonstrating the utility of palladium in constructing polycyclic systems. core.ac.uk

Oxidative Photocyclization Techniques for Chrysenequinone Derivatives

Oxidative photocyclization, also known as the Mallory reaction, is a common method for synthesizing substituted chrysenes from stilbenoid precursors. This technique typically involves the photochemical cyclization of stilbenes or related compounds in the presence of an oxidant, often iodine, and air or oxygen. mdpi.com While this method primarily yields chrysene hydrocarbons, it can be a route to chrysene derivatives that may subsequently be oxidized to the corresponding quinones. Studies have shown the preparation of methylchrysenes using oxidative photocyclization of stilbenoids with iodine under irradiation. mdpi.com The regioselectivity of these reactions can be influenced by substituents and reaction conditions. mdpi.com

Cyclotrimerization and Cycloaddition Reactions in Polycyclic Aromatic System Formation

Cyclotrimerization and cycloaddition reactions are valuable strategies for assembling polycyclic aromatic systems. Metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have been employed in the synthesis of substituted pyridines and other aromatic compounds. nih.govuwindsor.caresearchgate.net Cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes and alkynes has been used to synthesize substituted anthracenes. beilstein-journals.org Diels-Alder cycloaddition reactions involving quinonoid dienophiles are also well-established methods for constructing polycyclic systems, including those related to anthraquinones and naphthoquinones, which shares structural similarities with chrysenequinones. beilstein-journals.orgscribd.comscribd.com While specific examples directly yielding 1,4-chrysenequinone through these methods were not prominently found, these reaction classes represent fundamental approaches to building the carbon framework of PAHs that could be adapted for chrysenequinone synthesis or the synthesis of precursors.

Thermolysis and Flash Vacuum Pyrolysis for Chrysenequinone Production

Thermolysis and flash vacuum pyrolysis (FVP) are high-temperature techniques used to induce intramolecular transformations and construct polycyclic aromatic systems. FVP involves subliming a substrate through a heated tube under high vacuum, leading to very short reaction times at elevated temperatures (400-1100 °C). researchgate.netresearchgate.net These methods can be used to synthesize PAHs through processes like cyclodehydrogenation or rearrangement. researchgate.netresearchgate.netpsu.edu For example, FVP of bis(2-ethynylphenyl)ethyne has been shown to produce chrysene. psu.edu While FVP is a powerful method for forming PAH frameworks, its direct application for the synthesis of chrysenequinones might involve the pyrolysis of suitably functionalized precursors that can undergo cyclization and oxidation pathways under these extreme conditions. Liquid-phase high-temperature/high-pressure techniques have also been explored to mimic FVP results under milder conditions. researchgate.netresearchgate.net

Strategies for Derivatization of 1,4-Chrysenequinone

Functionalization of 1,4-chrysenequinone allows for the modification of its physical, chemical, and biological properties, opening avenues for diverse applications.

Functionalization for Enhanced Reactivity and Selectivity

Derivatization strategies for quinones, including 1,4-chrysenequinone, often focus on introducing functional groups that can alter their reactivity, solubility, electronic properties, or introduce sites for further modification or conjugation. Quinones are known to undergo various reactions, including addition and substitution chemistry. scribd.comsci-hub.se The presence of the quinone functionality provides reactive sites for nucleophilic or electrophilic attack, as well as redox activity.

Functionalization can involve reactions at the carbonyl carbons, the alkene carbons within the quinone ring, or the aromatic system of the chrysene core. For instance, reactions with nucleophiles can lead to addition products, while oxidation or reduction can interconvert the quinone with its hydroquinone (B1673460) or semiquinone forms. sci-hub.se The introduction of substituents can influence the regioselectivity of these reactions and tune the electronic distribution within the molecule.

Research has explored the functionalization of quinones to enhance their biological activities or to serve as building blocks for more complex molecules. For example, the synthesis of quinone-based heterocycles has been investigated for potential anticancer activity. core.ac.uk Derivatization can also involve the introduction of groups that facilitate conjugation to biomolecules or immobilization onto surfaces. sci-hub.segoogle.com The study of DNA adducts formed by quinones highlights their reactivity with biological molecules, suggesting avenues for designing derivatives with altered biological interactions. researchgate.net Amphiphilic PAH derivatives, including 1,4-chrysenequinone, have been studied for their ability to be incorporated into lipid bilayers, indicating that functionalization can impart properties relevant to biological systems or material science. researchgate.net

Detailed research findings on the specific functionalization reactions of 1,4-chrysenequinone itself are less prevalent in the general search results compared to more common quinones like benzoquinone or naphthoquinone. However, the principles of quinone chemistry and PAH functionalization provide a basis for understanding potential derivatization strategies for 1,4-chrysenequinone. These strategies would likely involve reactions targeting the quinone carbonyls (e.g., addition of organometallic reagents, condensation with amines), the activated positions of the quinone ring (e.g., Michael additions, halogenation), or electrophilic aromatic substitution on the peripheral benzene (B151609) rings of the chrysene system, followed by further transformations. The goal of such functionalization would be to tailor the properties of 1,4-chrysenequinone for specific applications, such as in materials science, as ligands for metal complexes, or in biological studies.

Derivatization for Analytical Detection and Signal Enhancement

The accurate and sensitive detection of 1,4-chrysenequinone (1,4-CQ) and other quinones in complex matrices is crucial in various fields, including environmental monitoring and biological studies. However, quinones often present challenges for direct analysis due to factors such as limited ionization efficiency in techniques like mass spectrometry (MS) and low sensitivity in methods like UV detection researchgate.netacs.orgresearchgate.net. Derivatization strategies are therefore employed to modify the chemical structure of 1,4-CQ, enhancing its properties for improved analytical detection and signal amplification researchgate.netacs.org.

One primary goal of derivatization is to enhance ionization efficiency, particularly for techniques coupled with MS, such as High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Quinones are often weakly ionizable, making direct detection by ESI-MS difficult acs.orgnih.gov. Introducing a chemical "tag" with more easily ionizable groups can significantly increase sensitivity researchgate.netacs.org. For instance, the formation of phosphonium (B103445) ions through reaction with triphenylphosphine (B44618) has been shown to increase the ionization efficiency of quinones by 2–3 orders of magnitude in in-source microdroplet derivatization coupled with MS acs.orgacs.org.

Another derivatization approach involves the introduction of methoxy (B1213986) groups to quinone structures, which has been demonstrated to improve ionization efficiencies during ESI for various quinones, including 1,4-naphthoquinone (B94277) and 1,4-anthraquinone (B1204791) researchgate.netnih.gov. This method, coupled with HPLC-ESI-MS/MS, has been successfully applied for quinone determination in complex matrices like airborne particulates researchgate.netnih.gov. The reaction time and solvent composition can be adjusted to optimize detection limits researchgate.netnih.gov.

Derivatization can also be crucial for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For the analysis of 1,4-chrysenequinone and other quinones by GC/MS, a derivatization process can be carried out to enhance signals ca.gov. This procedure can convert the carbonyl groups in the quinones to esters, which fragment more readily in the instrument, leading to an improvement in detection limits ca.gov. A method involving the reaction of a sample fraction with acetic anhydride (B1165640) and zinc has been used for the derivatization of 1,4-chrysenequinone, phenanthraquinone, 1,2-naphthoquinone, and 1,4-naphthoquinone for GC/MS analysis ca.gov.

Furthermore, derivatization is sometimes necessary for detection methods where quinones themselves are not directly amenable to the detection principle. For example, while fluorescence detection offers high selectivity and sensitivity, quinones are typically non- or weakly fluorescent researchgate.net. In such cases, derivatization into a fluorescent product is a prerequisite for using fluorescence methods researchgate.net. Similarly, while electrochemical activity allows quinones to produce chemiluminescence signals, derivatization can be part of strategies involving redox cycling to enhance the signal researchgate.net.

The choice of derivatization reagent and method requires careful evaluation to ensure the formation of stable reaction products that are compatible with the chosen separation and detection procedures mdpi.com. Different derivatization agents and conditions have varying effectiveness depending on the specific quinone and the analytical technique employed researchgate.netmdpi.com.

Detailed research findings highlight the impact of derivatization on analytical performance. Studies using methanol (B129727) derivatization for HPLC-ESI-MS/MS analysis of various quinones reported limits of detection (LODs) in the picogram range, with the ability to adjust LODs by modifying reaction parameters nih.gov. In-source microdroplet derivatization with triphenylphosphine achieved nanomolar level LODs for representative quinones, demonstrating a significant sensitivity improvement compared to other online methods acs.org.

Interactive Data Table: Examples of Derivatization Strategies for Quinone Analysis

| Derivatization Reagent | Analytical Technique | Analyte Examples (including if 1,4-CQ was a target) | Signal Enhancement Mechanism | Reported Sensitivity/LODs | Source |

| Triphenylphosphine | In-source Microdroplet MS | p-benzoquinone, methyl-p-benzoquinone, 1,4-naphthoquinone, 1,4-anthraquinone (1,4-CQ not explicitly listed) | Formation of phosphonium ions | nmol/L level LODs, 2-3 orders of magnitude improvement acs.orgacs.org | acs.orgacs.org |

| Methanol | HPLC-ESI-MS/MS | p-benzoquinone, methyl-p-benzoquinone, 1,4-naphthoquinone, 1,2-naphthoquinone, 1,4-anthraquinone (1,4-CQ not explicitly listed) | Introduction of methoxy tags | <0.02 – 2.06 pg LODs researchgate.netnih.gov | researchgate.netnih.gov |

| Acetic anhydride and zinc | GC/MS | 1,4-chrysenequinone, phenanthraquinone, 1,2-naphthoquinone, 1,4-naphthoquinone | Conversion of carbonyls to esters | Improved detection limits through enhanced fragmentation ca.gov | ca.gov |

| Cysteamine | Wooden-tip ESI-MS | 1,4-benzoquinone, methyl-p-benzoquinone, 1,4-naphthoquinone, 1,4-anthraquinone (1,4-CQ not explicitly listed) | Introduction of amine group tag | LOD range: 0.13-1.00 ng in ACN researchgate.net | researchgate.net |

The application of derivatization strategies is a key aspect of developing sensitive and reliable analytical methods for 1,4-chrysenequinone and other quinones, enabling their detection and quantification even at trace levels in complex environmental and biological samples researchgate.netacs.orgnih.govacs.orgca.govresearchgate.net.

Spectroscopic and Computational Elucidation of 1,4 Chrysenequinone Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization

Spectroscopy plays a vital role in confirming the structure and investigating the physical and chemical properties of 1,4-chrysenequinone. Different spectroscopic methods offer complementary information about its molecular composition, functional groups, and electronic transitions.

Mass Spectrometric Analysis of 1,4-Chrysenequinone and Metabolites

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For 1,4-chrysenequinone (C₁₈H₁₀O₂), the exact mass is 258.0681 Da, and the molecular weight is approximately 258.3 g/mol guidechem.comnih.gov.

Mass spectrometric analysis of 1,4-chrysenequinone has been conducted using techniques such as LC-MS and GC-MS nih.gov. Specific MS2 spectra for 1,4-chrysenequinone have been recorded using LC-MS with ESI-ITFT and APCI-ITFT ionization modes nih.govmassbank.jpmassbank.eu. These spectra show a precursor ion at m/z 259.0754, corresponding to the protonated molecule ([M+H]⁺) nih.govmassbank.jpmassbank.eu. Fragmentation of this precursor ion yields characteristic product ions, such as prominent peaks at m/z 231.0806 and 203.0855 in ESI-ITFT MS2, and 231.0796 and 203.085 in APCI-ITFT MS2 nih.govmassbank.jp. These fragmentation patterns provide insights into the structural subunits of 1,4-chrysenequinone.

Studies involving hydrocarbon oxidation products (HOPs) have also utilized tandem mass spectrometry for the quantification of oxygenated polycyclic aromatic hydrocarbons (oxyPAHs), including 1,4-chrysenequinone rsc.orgboem.govrsc.org. While recovery rates for 1,4-chrysenequinone in some extraction methods were noted to be relatively low (e.g., 5.8 ± 1.8% in one study), MS remains a key tool for its detection and analysis in complex environmental samples rsc.org.

Applications of NMR and IR Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule, confirming its structure and connectivity. Infrared (IR) spectroscopy, on the other hand, identifies functional groups based on their characteristic vibrational frequencies.

PubChem provides access to 1D NMR spectra, specifically ¹³C NMR spectra, for 1,4-chrysenequinone nih.gov. Predicted ¹H NMR and ¹³C NMR spectra are also available guidechem.com. These spectra contain chemical shift information that is characteristic of the carbon and hydrogen atoms in the chrysenequinone structure, allowing for comparison with calculated or reference spectra for structural verification.

IR spectroscopy, particularly ATR-IR, has also been applied to 1,4-chrysenequinone nih.gov. IR spectra display absorption bands corresponding to the vibrational modes of the molecule's functional groups, such as the stretching vibrations of the carbonyl (C=O) groups in the quinone moiety and the C-H vibrations of the aromatic rings. These spectral features serve as a fingerprint for the compound, aiding in its identification and confirming the presence of key functional groups nih.gov. While specific detailed peak assignments for 1,4-chrysenequinone from the search results are limited, the application of IR spectroscopy for structural confirmation of related quinones and polycyclic aromatic compounds is well-established researchgate.netresearchgate.netacs.org.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy in Photophysical Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π to π* and n to π* transitions, which are characteristic of aromatic systems and carbonyl groups. Fluorescence spectroscopy investigates the emission of light by a molecule after excitation, providing insights into its excited-state properties and potential for photoinduced processes.

UV-Vis spectra of polycyclic aromatic hydrocarbons (PAHs), including oxygenated derivatives like 1,4-chrysenequinone, are used to determine their absorption characteristics and calculate properties such as extinction coefficients nih.gov. These spectra typically show absorption bands in the UV and visible regions, reflecting the extended π-electron system of the chrysene (B1668918) core and the presence of the quinone functional groups researchgate.netnih.govrsc.org. Studies have utilized UV-Vis spectroscopy to monitor the concentration of PAHs and their derivatives in various contexts nih.gov.

Fluorescence spectroscopy is also employed in the study of PAHs and their oxidation products rsc.orgboem.govgovinfo.govresearchgate.net. While 1,4-chrysenequinone itself might have varying fluorescence properties depending on the environment, related studies on hydrocarbon oxidation products have used fluorescence excitation-emission matrix spectroscopy to characterize the optical properties of these complex mixtures, which can contain compounds like 1,4-chrysenequinone rsc.orgboem.govrsc.org. Fluorescence can also be used in assays to study the biological interactions of compounds researchgate.netnih.gov.

Theoretical and Computational Chemistry Approaches

Computational chemistry methods, particularly quantum chemical calculations, provide theoretical insights into the electronic structure, properties, and reactivity of molecules like 1,4-chrysenequinone. These methods complement experimental spectroscopic data by offering a deeper understanding at the atomic and molecular level.

Quantum Chemical Calculations of 1,4-Chrysenequinone

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to study the electronic structure, geometry, and properties of organic molecules d-nb.infod-nb.infoacs.org. These calculations can predict various molecular parameters, including optimized geometries, vibrational frequencies (relevant to IR spectra), and electronic energy levels (relevant to UV-Vis spectra) d-nb.info.

For 1,4-chrysenequinone, quantum chemical calculations can provide valuable information about its ground state structure and electronic distribution apexbt.com. Studies on related quinones and polycyclic aromatic compounds have employed DFT to calculate properties like electron affinity (EA) and the energy level of the lowest unoccupied molecular orbital (ELUMO), which are relevant to their reactivity and potential biological interactions d-nb.infomdpi.com. These computational studies can help predict the behavior of 1,4-chrysenequinone in various chemical and biological processes mdpi.com. The accuracy of these calculations is dependent on the chosen functional and basis set acs.org.

Molecular Orbital Theory Applied to 1,4-Chrysenequinone Electronic Structure

Molecular Orbital (MO) theory describes the behavior of electrons in molecules in terms of molecular orbitals that span the entire molecule. Understanding the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for explaining a molecule's electronic properties, reactivity, and spectroscopic transitions acs.orgsci-hub.se.

For 1,4-chrysenequinone, MO theory can be applied to understand the distribution of electron density and the nature of the electronic transitions observed in UV-Vis spectroscopy. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is related to the energy required for electronic excitation and can influence the molecule's reactivity and photochemical behavior d-nb.infoacs.org. Studies on related aromatic systems and quinones have used MO calculations to investigate electron density distribution and predict reactivity patterns nih.gov. While specific detailed MO diagrams or calculations for 1,4-chrysenequinone were not extensively detailed in the search results, the principles of MO theory are fundamental to interpreting its electronic structure and spectroscopic data acs.org.

Compound Information Table:

| Compound Name | PubChem CID |

| 1,4-Chrysenequinone | 180933 |

Data Tables:

Based on the search results, specific detailed spectroscopic data (like full peak lists with assignments for NMR or IR) and comprehensive computational data for 1,4-chrysenequinone across all requested sections were not available in a format suitable for extensive data tables within this response. However, some key data points from mass spectrometry are presented below:

Table 1: Selected Mass Spectrometry Data for 1,4-Chrysenequinone ([M+H]⁺)

| Ionization Mode | Precursor m/z | Collision Energy | Prominent Fragment Ions (m/z) | Source |

| ESI-ITFT | 259.0754 | 35% (nominal) | 231.0806, 203.0855 | MassBank |

| APCI-ITFT | 259.0754 | 35% (nominal) | 231.0796, 203.085 | MassBank |

1,4-Chrysenequinone is a polycyclic aromatic quinone with the molecular formula C₁₈H₁₀O₂. nih.gov It is also known by synonyms such as chrysene-1,4-dione. nih.gov Its CAS number is 100900-16-1. nih.gov

Computational Prediction of Redox Potentials and Oxidative Potential

The redox potential of a quinone is a key indicator of its reactivity, particularly its ability to participate in electron transfer reactions and contribute to oxidative processes. Computational chemistry techniques, such as density functional theory (DFT), can be employed to predict the redox potentials of quinones. nih.govd-nb.info These calculations often involve determining the energy differences between the neutral and reduced states of the molecule. nih.gov

Studies have utilized quantum chemical approaches to calculate the one-electron reduction potentials (E m) of 1,4-quinones. nih.gov The calculated energy differences for the reduction of quinone to its semiquinone radical anion in different solvents have shown correlation with experimentally measured values. nih.gov This suggests that computational methods can provide reasonable estimations of redox properties.

The oxidative potential (OP) of quinones is linked to their reduction potential, as redox-active compounds like quinones can generate reactive oxygen species (ROS) through redox cycling. d-nb.infomdpi.com The ability of quinone/semiquinone pairs to catalytically form ROS and deplete antioxidants is related to their one-electron reduction potentials. d-nb.infomdpi.com Therefore, computational predictions of reduction potentials can offer insights into the potential oxidative activity of 1,4-chrysenequinone.

While specific computational predictions of the redox potential solely for 1,4-chrysenequinone are not extensively detailed in the provided snippets, the general applicability of these methods to 1,4-quinones implies their relevance to this compound. nih.govd-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Chrysenequinone

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a molecule and its biological or chemical activity. lucerna-chem.choup.com This approach utilizes molecular descriptors to build models that can predict the activity of new compounds based on their structures. oup.comacs.org

1,4-Chrysenequinone has been included in studies involving QSAR modeling, particularly in the context of predicting biological activities such as mutagenicity and its potential in reversing gene expression in certain conditions. tandfonline.comnih.govcore.ac.uk

QSAR models for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including quinones, often utilize various molecular descriptors. acs.org These can include electronic properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity, which are typically calculated using electronic structure calculations such as DFT. acs.org Other descriptors can relate to the molecule's size, shape, and the distribution of atoms and their properties within the structure. acs.org

Studies have explored QSAR models to predict the mutagenicity of PAH transformation products, a class that includes quinones like 1,4-chrysenequinone. acs.orgtandfonline.com These models aim to identify structural features that contribute to mutagenic potential. acs.org

Furthermore, 1,4-chrysenequinone has appeared in computational bioinformatics analyses, such as those using the Connectivity Map (CMap) database, to identify potential small molecules that could reverse gene expression profiles associated with diseases like melanoma. nih.govoup.com In such analyses, compounds are ranked based on their ability to induce transcriptional responses that are opposite to those observed in the disease state. nih.govcore.ac.uk 1,4-Chrysenequinone has shown a correlation in these types of analyses. nih.govcore.ac.uk

The application of QSAR modeling to 1,4-chrysenequinone highlights the use of computational methods to understand and predict its potential interactions and activities based on its molecular structure.

Investigation of Electronic, Photophysical, and Electrochemical Properties of 1,4 Chrysenequinone

Redox Activity and Electron Transfer Mechanisms of 1,4-Chrysenequinone

Quinones, including 1,4-chrysenequinone, are known for their intriguing electrochemical behavior due to their ability to undergo reversible redox reactions. scbt.com The redox activity of quinones is crucial in various chemical and biological processes, acting as electron acceptors.

Electrochemical Determination Methodologies for Quinones Including 1,4-Chrysenequinone

Electrochemical methods are among the analytical techniques used for the determination of biologically active quinones in various samples. researchgate.net These techniques often involve detecting the reversible redox reactions characteristic of quinones. While the search results mention electrochemical detection as a method for quinones in general, specific detailed methodologies applied directly to 1,4-chrysenequinone were not extensively described. However, the principle of reversible redox reactions forms the basis for such electrochemical analyses. scbt.com

Photophysical Characteristics and Photoinduced Processes of 1,4-Chrysenequinone

Quinones are employed in materials science for developing organic semiconductors, dyes, and polymers, leveraging their unique electronic and photophysical properties. scbt.com

Excited State Dynamics and Energy Transfer Pathways

Polycyclic aromatic hydrocarbons (PAHs) with extended aromatic ring systems can absorb light in the UVA and visible regions, leading to excitation to upper energy states (singlet or triplet). nih.gov These excited states can then undergo electron or energy transfer to other molecules like molecular oxygen, solvents, or biological molecules, generating reactive species. nih.gov While the specific excited state dynamics and energy transfer pathways for 1,4-chrysenequinone were not detailed, as a polycyclic aromatic quinone, it is expected to exhibit similar behavior upon light absorption, potentially participating in energy and electron transfer processes.

Photochemical Reactivity and Degradation Mechanisms of 1,4-Chrysenequinone

Photochemical transformation is a significant process for PAHs and their derivatives in the environment. The main photochemical reaction for PAHs often involves reaction with molecular oxygen, leading to more water-soluble oxygenated compounds or smaller degraded organic molecules. nih.gov This oxidative process is a primary degradation pathway for PAHs in aquatic environments. nih.gov

1,4-Chrysenequinone has been identified as a photoproduct of chrysene (B1668918). researchgate.netresearchgate.net The formation of 1,4-chrysenequinone from chrysene can occur through chemical oxidation, particularly favored by humidity which can promote singlet oxygen collision with the parent PAH in the particle phase. mdpi.com This suggests that photochemical and oxidation reactions contribute to the presence of quinones like 1,4-chrysenequinone in the atmosphere. mdpi.com

Studies on the photodegradation of other related compounds, such as 6-aminochrysene, have shown the formation of chrysene-quinone derivatives, like 5,6-chrysene-quinone, as main photoproducts. nih.gov This further supports the susceptibility of chrysene-based structures to photochemical transformation leading to quinone formation.

The photochemical reactivity of nitro-PAHs, which are structurally related to some quinones, is complex and depends on the position of the nitro-substitution, often leading to photo-oxidation products. nih.gov

Formation and Behavior of Charge-Transfer Complexes Involving 1,4-Chrysenequinone

1,4-Chrysenequinone is characterized by its capacity to form stable charge-transfer complexes. scbt.com The formation of charge-transfer complexes involves the interaction between an electron donor and an electron acceptor molecule. Quinones, with their electron-withdrawing carbonyl groups and conjugated systems, can act as electron acceptors in such complexes.

The rigid, planar structure of 1,4-chrysenequinone promotes strong π-π interactions, which are important in the formation and stability of charge-transfer complexes. scbt.com These complexes can modulate reaction kinetics and pathways, highlighting the role of 1,4-chrysenequinone in influencing molecular interactions. scbt.com

Studies on charge-transfer complexes involving other 1,4-quinone derivatives, such as 1,4-naphthoquinone (B94277) derivatives, with electron donors like decamethylferrocene, have shown the formation of neutral complexes with mixed-stack structures. nih.gov The electronic states of these complexes are influenced by factors like the donor-acceptor ratio, dimensionality, and intermolecular interactions. nih.gov While these studies focus on different quinones, they provide insights into the general behavior and properties of charge-transfer complexes involving 1,4-quinone structures, which can be relevant to understanding the behavior of 1,4-chrysenequinone in similar contexts.

The ability of 1,4-chrysenequinone to form charge-transfer complexes contributes to its diverse reactivity and potential applications in areas where controlled electron transfer and molecular interactions are crucial. scbt.com

Reaction Mechanisms and Chemical Reactivity of 1,4 Chrysenequinone

Participation in Organic Transformations and Synthetic Pathways

As a quinone, 1,4-chrysenequinone is a versatile compound in organic chemistry, known for its ability to participate in electron transfer reactions. nih.gov This characteristic is fundamental to its role in various chemical processes. The rigid, planar structure of 1,4-chrysenequinone also facilitates strong π-π interactions, which can influence its aggregation behavior and reactivity in solution. nih.gov Furthermore, its capacity to form stable charge-transfer complexes can modulate reaction kinetics and pathways, making it a subject of interest in studies of molecular interactions. nih.gov

Quinones, in general, serve as key intermediates in organic synthesis, enabling the construction of complex molecular architectures. nih.gov While specific detailed synthetic pathways utilizing 1,4-chrysenequinone are not extensively documented in the provided information, the general reactivity of quinones suggests its potential involvement in reactions such as cycloadditions. For instance, studies on the 1,3-dipolar cycloaddition of nitrile oxides with o-quinoid structures, including chrysenequinone, highlight the potential for such reaction types involving the quinone moiety. h-its.org The synthesis of related quinones also often involves oxidative routes or cycloaddition strategies, providing a broader context for 1,4-chrysenequinone's potential synthetic utility or methods of preparation. uni.luguidetopharmacology.org

Oxidative Reactions and Radical Formation Propensities

The electronic properties of 1,4-chrysenequinone, particularly its extended conjugated system, enhance its ability to engage in electron transfer reactions. nih.gov This makes it relevant in oxidative and reductive processes. The behavior of 1,4-chrysenequinone in oxidative environments is linked to the formation of radical species. For example, during the photochemical oxidation of chrysene (B1668918), 1,4-chrysenequinone is identified as an intermediate, and evidence of hydroxyl radical formation has been observed in this process. nih.gov The photodegradation of polycyclic aromatic hydrocarbons (PAHs), including chrysene and its quinones, is known to produce free radical intermediates and reactive oxygen species. nih.gov

Furthermore, 1,4-chrysenequinone itself can participate in radical formation. Studies investigating the diffusion of radical intermediates generated by photoinduced hydrogen abstraction reactions of quinones have included 1,4-chrysenequinone. nih.govnih.gov This suggests that 1,4-chrysenequinone can undergo reactions like hydrogen abstraction, leading to the formation of semiquinone radicals. The redox activity of quinones, including 1,4-chrysenequinone, is directly related to their ability to generate reactive oxygen species and contribute to the oxidative potential of particulate matter. uni.lu The reduction potential of quinones serves as a metric for their tendency to lose electrons in redox reactions, influencing their radical formation propensity. uni.lu

Generation of Reactive Oxygen Species (ROS) by 1,4-Chrysenequinone

Quinones are recognized for their high redox activity, which can lead to the cascading formation of reactive oxygen species (ROS) within biological or environmental systems. nih.gov This process primarily occurs through a redox cycle involving the interconversion of quinones and their corresponding semiquinone radicals. nih.gov Several quinoid PAHs are known to overproduce ROS via this redox cycling mechanism. nih.gov

While the extent of ROS generation can vary among different quinoid structures, the general principle of redox cycling applies to 1,4-chrysenequinone as a polycyclic aromatic quinone. nih.govnih.gov Studies investigating ROS generation by various quinoid PAHs have included 1,4-chrysenequinone. thegoodscentscompany.com Although one study noted that 1,4-naphthoquinone (B94277) significantly decreased ROS levels in a specific cell system, while 1,4-chrysenequinone did not show this effect, the fundamental capacity for quinones to participate in redox cycling and generate ROS is well-established. nih.govthegoodscentscompany.com The formation of 1,4-chrysenequinone in the environment, such as through the chemical oxidation of chrysene by singlet oxygen, further links its presence to oxidative processes that can involve ROS. nih.gov

Mechanistic Studies of 1,4-Chrysenequinone in Environmental Degradation Processes

1,4-Chrysenequinone is an intermediate and a product in the environmental degradation of the parent polycyclic aromatic hydrocarbon, chrysene. Both microbial and photochemical pathways contribute to its transformation in the environment.

Microbial degradation of chrysene by fungi, such as Polyporus sp. S133 and Armillaria sp. F022, has shown the formation of chrysenequinone as a key intermediate. nih.govnih.govnih.govmetabolomicsworkbench.orguni.lu These biological processes often involve enzymatic reactions catalyzed by dioxygenases and other ligninolytic enzymes, which initiate the oxidation of the aromatic ring structure. nih.govnih.govmetabolomicsworkbench.org Further microbial metabolism of chrysenequinone can lead to the formation of various downstream products, including 1-hydroxy-2-naphthoic acid, gentisic acid, phthalic acid, salicylic (B10762653) acid, protocatechuic acid, and catechol, depending on the specific microbial species and conditions. nih.govnih.govmetabolomicsworkbench.orguni.lu

Photochemical degradation is another significant pathway for the environmental transformation of 1,4-chrysenequinone. It can be formed directly from the photooxidation of chrysene under UV or simulated solar irradiation in various matrices, including on airborne particles and at water-solid interfaces. nih.govnih.govfishersci.benih.govuni.lubadd-cao.net Studies have indicated that the photodegradation of chrysene leading to 1,4-chrysenequinone can involve reactive species such as singlet oxygen. nih.govnih.gov While oxygenated PAHs like 1,4-chrysenequinone may exhibit different photostability compared to their parent PAHs or other derivatives, they are still subject to degradation under environmental light conditions. fishersci.be The presence of 1,4-chrysenequinone in atmospheric particulate matter and its observed increase during conditions favoring chemical oxidation further underscore the importance of these environmental degradation processes. nih.gov

Biological and Biomedical Research on 1,4 Chrysenequinone

Aryl Hydrocarbon Receptor (AhR) Activation by 1,4-Chrysenequinone

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to various environmental signals, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives like 1,4-CQ. glpbio.comoup.comoup.comwikipedia.org Upon binding to a suitable ligand, the AhR undergoes a conformational change, translocates to the nucleus, and heterodimerizes with the AhR nuclear translocator (ARNT), leading to the regulation of target gene expression. glpbio.comoup.comwikipedia.orgescholarship.orgfrontiersin.orgmdpi.comnih.gov

1,4-Chrysenequinone has been identified as an activator of AhR. glpbio.commedchemexpress.comadooq.comglpbio.cnglpbio.com Studies have investigated its potency and efficacy in activating the receptor in different contexts. medchemexpress.comglpbio.com

Mechanisms of AhR Ligand Binding and Activation

The canonical mechanism of AhR activation involves the binding of a ligand to the AhR in the cytoplasm. wikipedia.orgescholarship.orgfrontiersin.orgnih.gov In its inactive state, the AhR is part of a multiprotein complex that includes heat shock protein 90 (hsp90), X-associated protein 2 (XAP2), and p23. oup.comwikipedia.orgescholarship.orgnih.gov Ligand binding induces a conformational change that leads to the dissociation of these chaperone proteins. oup.comwikipedia.orgescholarship.orgmdpi.comnih.gov The activated AhR then translocates into the nucleus, where it forms a heterodimer with ARNT. glpbio.comoup.comwikipedia.orgescholarship.orgfrontiersin.orgmdpi.comnih.gov This AhR:ARNT complex can then bind to specific DNA recognition sites, known as xenobiotic response elements (XREs) or dioxin responsive elements (DREs), located in the regulatory regions of target genes, thereby modulating their transcription. oup.comoup.comescholarship.orgmdpi.comnih.govoncotarget.complos.org

The ligand binding domain (LBD) of the AhR is located within the PAS-B domain and contains residues critical for ligand binding. wikipedia.orgmdpi.com While the exact three-dimensional structure of the AhR LBD has been a subject of study, homology models based on related PAS family members have provided insights into potential ligand interactions. oup.comescholarship.orgmdpi.com The persistent binding of ligands to the AhR suggests that ligand binding can induce a conformational change that traps the ligand within the binding pocket. oup.com

Comparative Studies of AhR Ligand Activity in Yeast and Mammalian Cell Systems

Comparative studies using different cellular systems, such as yeast and mammalian cells, have provided insights into the relative potency and efficacy of AhR ligands, including 1,4-chrysenequinone. medchemexpress.comglpbio.com These systems often utilize reporter gene assays, where AhR activation leads to the expression of a detectable marker, such as luciferase. medchemexpress.comusf.eduniph.go.jp

1,4-Chrysenequinone has shown significant AhR ligand activity in both yeast and mouse hepatoma cell systems. medchemexpress.comglpbio.com However, differences in potency have been observed between these systems. For example, 1,4-chrysenequinone showed ECTCDD25 values (concentration equivalent to 25% of the maximum response induced by TCDD) of 9.7 nM in yeast and 1.9 µM in mouse hepatoma (H1L1.1c2) cells. medchemexpress.comglpbio.com This difference in potency might be attributed to various factors, including differences in AhR regulators like chaperones (XAP2, hsp90, and p23) between yeast and mammalian cells, as well as potential differences in ligand availability or metabolism. niph.go.jp

Other studies comparing the AhR agonistic potency of PAHs and their oxygenated derivatives have indicated that oxidation can reduce the potency. For instance, chrysene (B1668918) was found to be more potent than 1,4-chrysenequinone in inducing AhR-mediated responses in a mammalian cell bioassay. oup.com

Here is a table summarizing comparative AhR activity data for 1,4-Chrysenequinone:

| Compound | Cell System | Assay Type | ECTCDD25 Value | Reference |

| 1,4-Chrysenequinone | Yeast | AhR Ligand Activity | 9.7 nM | medchemexpress.comglpbio.com |

| 1,4-Chrysenequinone | Mouse Hepatoma (H1L1.1c2) | AhR Ligand Activity | 1.9 µM | medchemexpress.comglpbio.com |

Modulation of AhR Pathway in Macrophage Responses

Macrophages are key immune cells that express AhR, and the activation of this receptor in macrophages can significantly influence their function and immune responses. frontiersin.orgoup.commdpi.comacrabstracts.orgfrontiersin.org The AhR pathway in macrophages is involved in mediating cellular responses to environmental signals and can play a regulatory role in both metabolic and immune processes. oup.commdpi.com

Research using 1,4-chrysenequinone has demonstrated its ability to activate AhR in macrophages and modulate their responses, particularly in the context of inflammation. frontiersin.orgnih.govdntb.gov.uamdpi.comchula.ac.th Studies in Fcγ receptor IIb-deficient (FcgRIIb-/-) mice, a model for lupus-like disease, have shown that 1,4-CQ, as an AhR agonist, can produce a strong response in macrophages, leading to a more severe inflammatory response. frontiersin.orgdntb.gov.ua This suggests that AhR activation by 1,4-CQ can exacerbate inflammatory conditions in genetically predisposed individuals. frontiersin.orgdntb.gov.uamdpi.comchula.ac.th

The impact of 1,4-CQ on macrophage responses can be influenced by the cellular environment and pre-existing inflammatory signals. nih.govmdpi.com For instance, while 1,4-CQ alone did not induce significant supernatant cytokines from macrophages, pre-treatment with lipopolysaccharide (LPS), a potent inflammatory activator, prior to 1,4-CQ activation predominantly induced macrophage pro-inflammatory responses. nih.govdntb.gov.uamdpi.comchula.ac.thmdpi.comresearchgate.net This indicates a potential synergistic effect between LPS-induced inflammation and AhR activation by 1,4-CQ in modulating macrophage function. nih.govmdpi.com The hyper-responsiveness observed in LPS-pre-treated macrophages stimulated with 1,4-CQ might be partly due to LPS-enhanced AhR expression, which can increase the cells' sensitivity to subsequent AhR stimulation. nih.govmdpi.com

Immunomodulatory Effects of 1,4-Chrysenequinone

Beyond its direct interaction with AhR, 1,4-chrysenequinone has been shown to exert immunomodulatory effects, particularly in the context of inflammatory responses mediated by macrophages. frontiersin.orgnih.govdntb.gov.uamdpi.comchula.ac.th These effects are closely linked to its ability to activate the AhR pathway and its interactions with other signaling cascades, such as those initiated by LPS. nih.govmdpi.comoup.comfrontiersin.org

Impact on Pro-inflammatory Responses and Cytokine Induction

1,4-Chrysenequinone can influence the production of pro-inflammatory cytokines by macrophages. nih.govmdpi.comchula.ac.th As mentioned earlier, while 1,4-CQ alone may not induce significant cytokine release, its combination with inflammatory stimuli like LPS can lead to a predominant induction of pro-inflammatory responses. nih.govdntb.gov.uamdpi.comchula.ac.th In LPS-pre-treated macrophages, subsequent activation with 1,4-CQ resulted in increased levels of supernatant cytokines, including TNF-α, IL-6, and IL-10. nih.govmdpi.comchula.ac.th

Studies in FcgRIIb-/- macrophages have shown that the responses to LPS/1,4-CQ stimulation were more prominent compared to wild-type cells, as determined by the levels of supernatant cytokines and the expression of inflammation-associated genes like NF-κB, iNOS, and IL-1β. nih.govmdpi.comchula.ac.th This highlights the role of inhibitory receptors and genetic predisposition in modulating the inflammatory impact of AhR agonists like 1,4-CQ. nih.govdntb.gov.uamdpi.comchula.ac.th

The AhR pathway can interact with other signaling pathways, such as NF-κB and STAT pathways, to modulate cytokine production in macrophages. oup.comfrontiersin.orgacrabstracts.orgfrontiersin.orgresearchgate.netnih.gov While AhR activation can sometimes suppress inflammatory responses, in certain contexts or with specific ligands, it can promote pro-inflammatory outcomes. oup.comacrabstracts.orgresearchgate.netnih.gov The observed pro-inflammatory effects of 1,4-CQ in the presence of LPS suggest a complex interplay between AhR signaling and inflammatory pathways. nih.govmdpi.com

Interactions with Lipopolysaccharide-Induced Cellular Responses

The interaction between 1,4-chrysenequinone and LPS in modulating macrophage responses is a key area of research. nih.govdntb.gov.uamdpi.comchula.ac.th LPS, a component of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). mdpi.commdpi.com Activation of TLR4 by LPS triggers downstream signaling pathways, including NF-κB and MAPK cascades, leading to the production of pro-inflammatory mediators. frontiersin.orgresearchgate.net

Studies have shown that LPS pre-treatment enhances the responses of macrophages to subsequent 1,4-CQ stimulation. nih.govmdpi.comchula.ac.th This enhancement is associated with increased expression of inflammatory markers, including pro-inflammatory cytokines and downstream signaling molecules like TLR4, AhR, and NF-κB. nih.govmdpi.com The upregulation of AhR expression by LPS pre-treatment is thought to contribute to the vigorous responses observed upon subsequent exposure to the AhR agonist 1,4-CQ. nih.govmdpi.com

Conversely, pre-treatment with 1,4-CQ before LPS stimulation did not significantly enhance the responses compared to LPS alone, suggesting that the timing and order of exposure to these stimuli are critical in determining the outcome of the macrophage response. nih.govmdpi.com This indicates that LPS-induced inflammation can prime macrophages for an exaggerated response to AhR activation by 1,4-CQ. nih.govmdpi.com

The interaction between AhR and LPS signaling pathways is complex and can involve crosstalk at multiple levels, including the modulation of NF-κB activity and the regulation of cytokine expression. oup.comfrontiersin.orgacrabstracts.orgfrontiersin.orgresearchgate.netnih.gov The studies with 1,4-CQ and LPS highlight how environmental factors (like pollutants containing AhR agonists) can interact with microbial components to influence immune responses, potentially contributing to the exacerbation of inflammatory diseases. nih.govdntb.gov.uamdpi.comchula.ac.th

Modulation of Gene Expression by 1,4-Chrysenequinone

Research indicates that 1,4-chrysenequinone can modulate the expression of genes, particularly those involved in xenobiotic metabolism. tandfonline.com This modulation is significant as these enzymes play crucial roles in the detoxification and bioactivation of various compounds in the body.

Induction of Phase I Xenobiotic-Metabolizing Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)

1,4-Chrysenequinone has demonstrated a high potential to induce the expression of genes belonging to the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1. tandfonline.comresearchgate.net Studies in rat H4IIE cells exposed to polycyclic aromatic hydrocarbon (PAH) quinones, including 1,4-chrysenequinone, showed significant upregulation of mRNA expression for these enzymes. tandfonline.com This induction is often mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes. tandfonline.comglpbio.commedchemexpress.com While parent PAHs like dibenz[a,h]anthracene (B1670416) and benzo[a]pyrene (B130552) are known strong AhR agonists and dramatically induce CYP1 family mRNA, 1,4-chrysenequinone has shown even stronger induction potential for these enzymes compared to its parent compound, chrysene, in some instances. tandfonline.comniph.go.jp

Regulation of Phase II Enzymes (e.g., UGT1A6, NQO1)

In addition to Phase I enzymes, 1,4-chrysenequinone also influences the expression of Phase II metabolizing enzymes such as UDP-glucuronosyltransferase 1A6 (UGT1A6) and NAD(P)H: quinone oxidoreductase 1 (NQO1). tandfonline.comresearchgate.net Studies have shown that PAH derivatives, including quinones like 1,4-chrysenequinone, can induce the expression of genes encoding both CYP1 family and Phase II enzymes. tandfonline.com The induction potencies of PAHs for NQO1 and UGT1A6 were observed to be similar to their induction potencies for the CYP1 family. tandfonline.comresearchgate.net This suggests a coordinated regulatory response involving both phases of xenobiotic metabolism upon exposure to 1,4-chrysenequinone and other PAH derivatives.

Here is a summary of the gene expression modulation by 1,4-Chrysenequinone:

| Enzyme Class | Enzyme Name | Gene Symbol | Modulation Effect | Reference |

| Phase I | Cytochrome P450 1A1 | CYP1A1 | Induction | tandfonline.comresearchgate.net |

| Phase I | Cytochrome P450 1A2 | CYP1A2 | Induction | tandfonline.comresearchgate.net |

| Phase I | Cytochrome P450 1B1 | CYP1B1 | Induction | tandfonline.comresearchgate.net |

| Phase II | UDP-glucuronosyltransferase 1A6 | UGT1A6 | Induction | tandfonline.comresearchgate.net |

| Phase II | NAD(P)H: quinone oxidoreductase 1 | NQO1 | Induction | tandfonline.comresearchgate.net |

Potential Antiestrogenic Activities of 1,4-Chrysenequinone

1,4-Chrysenequinone has been identified as having potential antiestrogenic activities. researchgate.netjst.go.jp Studies evaluating the estrogenic and antiestrogenic activities of various quinoid polycyclic aromatic hydrocarbons (PAHQs) using yeast two-hybrid assays have shown that 1,4-chrysenequinone, along with 5,6-chrysenequinone, were among the most strongly antiestrogenic PAHQs tested. researchgate.netjst.go.jp This antiestrogenic activity is related to their interaction with estrogen receptor-alpha (ERα). jst.go.jp While binding affinity to ER is necessary, it is not the sole determinant of estrogenic or antiestrogenic activity for PAHQs. jst.go.jp Structure-activity relationships suggest that the size and shape of the molecules, as well as the position of carbonyl groups, play a role in their interaction with the estrogen receptor. jst.go.jp

Cellular Mechanisms of Oxidative Stress and Toxicity Induced by 1,4-Chrysenequinone

PAH quinones, including 1,4-chrysenequinone, are known to have toxicities related to oxidative stress through the production of reactive oxygen species (ROS). niph.go.jp Quinones are electrophilic molecules that can undergo redox cycling, generating semiquinone radicals which can then interact with oxygen to produce superoxide (B77818) and other ROS. biorxiv.org This oxidative stress can lead to various cellular damages, including DNA oxidation and inflammatory reactions, ultimately contributing to cytotoxicity and potentially tumorigenesis. biorxiv.org While the provided search results mention oxidative stress and toxicity in the context of PAH quinones generally, and some specific examples like pyrene (B120774) inducing ROS researchgate.net or isoplumbagin (B1652562) (another quinone) acting as an NQO1 substrate to generate hydroquinone (B1673460) biorxiv.orgbiorxiv.org, direct detailed mechanisms specifically for 1,4-chrysenequinone's induction of oxidative stress and toxicity at a cellular level are not explicitly detailed in the provided snippets beyond its classification as a PAH quinone with such potential.

Environmental Chemistry and Atmospheric Studies of 1,4 Chrysenequinone

Occurrence and Distribution of 1,4-Chrysenequinone in Atmospheric Particulate Matter (PM2.5)

1,4-Chrysenequinone has been detected in atmospheric particulate matter, specifically in fine particulate matter (PM2.5), in various urban areas. Studies conducted in the Metropolitan Area of Guadalajara (MAG), Mexico, have identified 1,4-CQ as one of the quinones present in PM2.5 samples semanticscholar.orgmdpi.com. In this region, 1,4-CQ accounted for 11.4% of the total measured quinones in PM2.5 semanticscholar.orgmdpi.com. Environmental concentrations of 1,4-CQ in Guadalajara ranged from 0.01 ng m⁻³ to 2.66 ng m⁻³ semanticscholar.orgmdpi.com. Spatial variations in the levels of quinones, including 1,4-CQ, have been observed, with higher concentrations noted in areas with significant vehicular traffic semanticscholar.orgmdpi.com. Seasonal variations also play a role, with higher concentrations of 1,4-CQ observed during the rainy season compared to the warm-dry season in Guadalajara semanticscholar.orgmdpi.com.

Research in the Beijing-Tianjin-Hebei region of China also indicates the presence of 1,4-chrysenequinone in PM2.5 researchgate.net. While specific concentration ranges for 1,4-CQ in this region are not detailed in the provided snippets, the compound is mentioned in the context of OPAHs analyzed in PM2.5 samples from cities like Beijing, Tianjin, Shijiazhuang, and Hengshui researchgate.net.

The distribution of quinone species between the gas and particle phases is influenced by their vapor pressure mdpi.com. Quinones with lower vapor pressures tend to partition more to the particle phase (e.g., PM1), while more volatile quinones are more prevalent in the gas phase mdpi.comca.gov. While some quinones are found predominantly in the gas phase, others, like 1,4-chrysenequinone, are associated with the particle phase mdpi.comca.govmdpi.com.

Formation Pathways of 1,4-Chrysenequinone in the Environment

The presence of 1,4-chrysenequinone in the atmosphere can be attributed to both primary emissions and secondary formation processes semanticscholar.orgmdpi.com.

Photochemical Transformation of Parent Polycyclic Aromatic Hydrocarbons (PAHs)

Photochemical transformation of parent PAHs is a significant pathway for the formation of quinones, including 1,4-CQ, in the atmosphere semanticscholar.orgmdpi.commdpi.commdpi.comnih.gov. PAHs can undergo photochemical reactions when exposed to solar radiation, leading to the formation of oxygenated derivatives semanticscholar.orgmdpi.commdpi.comnih.gov. This process can occur in both the gas and particle phases semanticscholar.orgmdpi.commdpi.commdpi.com. Studies suggest that solar radiation can favor the direct photolysis of parent PAHs semanticscholar.orgmdpi.com. The atmospheric formation of quinones is indicated by their correlation with solar radiation semanticscholar.orgmdpi.com. After absorbing light, PAHs can reach excited states that initiate reactions leading to intermediates like quinones mdpi.com.

Chemical Oxidation Processes Leading to 1,4-Chrysenequinone

Chemical oxidation processes also contribute to the formation of 1,4-chrysenequinone in the environment semanticscholar.orgmdpi.comniph.go.jprepositorioinstitucional.mx. Reactions with oxygenated species present in the atmosphere, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO₃), and ozone (O₃), can lead to the formation of quinones from parent PAHs semanticscholar.orgmdpi.commdpi.com. For 1,4-chrysenequinone, chemical oxidation of chrysene (B1668918), its parent PAH, is a relevant formation route semanticscholar.orgmdpi.com. Higher humidity can favor this oxidation process, potentially by facilitating singlet oxygen collision with particle-phase PAHs semanticscholar.orgmdpi.com. Laboratory simulations have shown the formation of 1,4-chrysenequinone from crude oil and diesel under irradiated conditions, indicating oxidation processes play a role rsc.org. Degradation reactions of chrysene in different matrices have also been reported to convert it to 1,4-chrysene quinone researchgate.net.

Source Apportionment and Environmental Tracers for 1,4-Chrysenequinone

Identifying the sources of 1,4-chrysenequinone is crucial for understanding its presence in the environment mdpi.comniph.go.jp.

Contribution from Vehicular Emissions and Fuel Combustion

Incomplete combustion of fossil fuels, particularly emissions from diesel and gasoline vehicles, is a significant source contributing to the presence of quinones, including 1,4-chrysenequinone, in urban atmospheric PM2.5 semanticscholar.orgmdpi.comniph.go.jp. Studies have found that the concentrations of quinones in PM2.5 are related to the intensity of vehicular activity semanticscholar.orgmdpi.com. Correlations between 1,4-CQ and primary pollutants associated with vehicular emissions, such as CO and NO, support the contribution from fuel combustion mdpi.commdpi.comklacp.ac.cn. Diagnostic ratios of specific quinone-to-parent PAH pairs, such as the 1,4-CQ/Chrysene ratio, can potentially be used as indicators of primary origin from combustion sources mdpi.com.

Applications of 1,4 Chrysenequinone in Materials Science and Advanced Technologies

Development of Organic Semiconductors and Electronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules to create flexible, lightweight, and cost-effective devices. Chrysene (B1668918) and its derivatives, including 1,4-Chrysenequinone, are recognized as promising candidates for stable organic semiconductors. researchgate.net The chrysene core is isoelectronic with rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), a well-known high-performance organic semiconductor, suggesting that chrysene-based materials could exhibit similar advantageous electronic characteristics. researchgate.netpkusz.edu.cn

Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). Quinones, due to their electron-accepting nature, are prime candidates for n-type semiconductors. nih.gov For a material to function effectively and stably as an n-type semiconductor, particularly in ambient conditions, it should possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, typically below -4.0 eV, to prevent oxidation by atmospheric oxygen and water. rsc.org The introduction of electron-withdrawing quinone functionalities to the chrysene backbone is a strategic approach to lower the LUMO energy level, making 1,4-Chrysenequinone a molecule of interest for n-type applications in devices like organic field-effect transistors (OFETs). pkusz.edu.cn

| Property | Value | Significance in Semiconductors |

| Molecular Formula | C₁₈H₁₀O₂ | Defines the basic elemental composition. |

| Molecular Weight | 258.27 g/mol | Influences sublimation and processing properties. |

| Core Structure | Chrysene | Provides a stable, extended π-conjugated system for charge transport. |

| Functional Groups | 1,4-dione (quinone) | Lowers LUMO energy, promoting n-type (electron-transporting) behavior. |

Role in Organic Light-Emitting Diodes (OLEDs) and Charge Transport

In OLEDs, the efficient injection and transport of both holes and electrons are crucial for achieving high brightness and longevity. The performance of these devices relies on a balanced charge carrier flux within the emissive layer. beilstein-journals.org N-type materials play a critical role in the electron transport layer (ETL), facilitating the movement of electrons from the cathode to the emissive layer.

Chrysene derivatives have demonstrated significant potential as ETL materials in high-performance phosphorescent OLEDs. rsc.orgrsc.org For instance, a terpyridine-modified chrysene derivative used as an ETL resulted in a green phosphorescent OLED with a low turn-on voltage of 2.4 V, a high external quantum efficiency of 17.5%, and a remarkably long operational lifetime. rsc.org This highlights the chrysene core's capability for efficient electron transport and its stability under device operation.

Given its inherent n-type characteristics, 1,4-Chrysenequinone is a logical candidate for investigation as an ETL material. Its quinone structure is expected to facilitate electron injection and transport. Furthermore, chrysene derivatives have been synthesized to act as deep-blue fluorescent emitters in non-doped OLEDs, achieving high efficiency and excellent color purity. mdpi.comresearchgate.net This suggests that with appropriate chemical modification, the chrysenequinone scaffold could also be adapted for use in emissive layers, potentially offering unique photophysical properties.

Precursor in Dye and Pigment Manufacturing, Specifically Anthraquinone (B42736) Dyes

Anthraquinone dyes are a significant class of colorants known for their brilliant colors and excellent lightfastness. wikipedia.orgbritannica.com Their synthesis is primarily based on the anthraquinone molecule, which is chemically derived from anthracene (B1667546). britannica.comwikipedia.org The core structure of these dyes is the 9,10-anthraquinone skeleton. wikipedia.org

While 1,4-Chrysenequinone is a polycyclic aromatic quinone, it does not share the same three-ring linear "anthracene" backbone as anthraquinone. Instead, it is based on the four-ring angular "chrysene" structure. Standard industrial syntheses of anthraquinone dyes involve the oxidation of anthracene or the Friedel–Crafts reaction between benzene (B151609) and phthalic anhydride (B1165640). wikipedia.org There is no widely documented industrial process that utilizes 1,4-Chrysenequinone as a direct precursor for the synthesis of traditional anthraquinone dyes. The structural dissimilarity between the chrysene and anthracene frameworks means that converting 1,4-Chrysenequinone into a 9,10-anthraquinone structure would require significant and complex chemical rearrangement rather than a simple modification.

Polymer Synthesis and Functional Materials Development

The incorporation of specific functional units into polymers is a key strategy for creating advanced materials with tailored electronic, optical, or mechanical properties. scispace.com Polyketones, which feature repeating carbonyl functionalities, are particularly interesting because these groups provide reactive sites for post-polymerization modification. temple.edu

The structure of 1,4-Chrysenequinone offers several avenues for its use in polymer synthesis. It can be envisioned as a monomer or a pendant group to create functional polymers. For example, dibenzo[b,def]chrysene-7,14-dione, a related vat dye, has been used as a building block for new conjugated polymers. scispace.com By chemically reducing and alkylating the ketone groups, the molecule was transformed into an electron-donating unit and subsequently polymerized to yield donor-acceptor polymers with bandgaps suitable for organic electronics. scispace.com A similar strategy could potentially be applied to 1,4-Chrysenequinone, transforming its quinone moiety to create reactive sites for polymerization, leading to materials with novel properties for applications in OFETs or organic photovoltaics.

This approach allows for the creation of a wide range of polyolefin graft and block copolymers, which can exhibit high concentrations of functional groups while retaining the desirable properties of the polyolefin backbone. cmu.edu

Exploration in Energy Technologies (e.g., Redox Flow Batteries, Solar Cells)

The search for sustainable and efficient energy storage systems has driven research into organic molecules for battery applications. Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic compounds, particularly quinones, are being extensively studied as redox-active materials to replace expensive and rare metal-based electrolytes. nih.govnih.gov

Quinones are attractive for RFBs due to their ability to undergo reversible two-electron, two-proton redox reactions, their tunable redox potentials, and their potential for high solubility in aqueous or organic electrolytes. ista.ac.atmdpi.comresearchgate.net Anthraquinones and other quinone derivatives have been successfully employed as both negative electrolytes (negolytes) and positive electrolytes (catholytes) in RFBs. nih.govresearchgate.net

As a polycyclic aromatic quinone, 1,4-Chrysenequinone fits within the class of molecules being explored for RFBs. Its extended aromatic system can help stabilize the radical ionic states formed during redox reactions, which is crucial for the electrochemical reversibility and long-term stability of the battery. mdpi.com The specific redox potential of 1,4-Chrysenequinone would determine its suitability as either a negolyte or catholyte. Researchers are actively using computational screening methods to explore the vast chemical space of quinones to identify candidates with optimal redox potential, solubility, and stability for next-generation RFBs. mdpi.com

In the context of organic solar cells, n-type organic semiconductors are essential as electron acceptor materials, analogous to fullerenes. The electron-deficient nature of 1,4-Chrysenequinone makes it a potential candidate for this role, where it would be paired with a p-type polymer donor to form the active layer of a photovoltaic device.

Advanced Analytical Methodologies for 1,4 Chrysenequinone Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of semi-volatile organic compounds, including polycyclic aromatic quinones like 1,4-chrysenequinone, in environmental samples. wikipedia.orgsemanticscholar.orgmdpi.comdiva-portal.org GC-MS combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry, making it suitable for analyzing complex environmental matrices such as atmospheric particulate matter (PM2.5) and soil. wikipedia.orgsemanticscholar.orgmdpi.comdiva-portal.org

GC-MS has been applied to the analysis of quinones extracted from PM2.5 filters. semanticscholar.orgmdpi.com Quantification is often performed in Selected Ion Monitoring (SIM) mode, employing calibration curves prepared from standards. semanticscholar.org Research findings indicate the presence of 1,4-chrysenequinone in urban atmospheres, with observed variations in concentration depending on factors such as season. For instance, a study found higher concentrations of 1,4-chrysenequinone during the rainy season compared to the warm-dry season, suggesting chemical oxidation of the parent polycyclic aromatic hydrocarbon, chrysene (B1668918), as a contributing factor to its presence. semanticscholar.orgmdpi.com

Despite its effectiveness, the concentration of 1,4-chrysenequinone can sometimes be below the detection limits of GC-MS methods, leading to its omission from analysis in certain studies. diva-portal.org The use of appropriate sample preparation techniques, including extraction and clean-up procedures, is essential to minimize interferences from the sample matrix and enhance the accuracy of GC-MS analysis. diva-portal.orgepa.gov

Detailed research findings from a study on the occurrence of quinones in PM2.5 in Guadalajara, Mexico, provide specific data on 1,4-chrysenequinone concentrations. The study utilized GC-MS for analysis and reported concentrations across different sampling sites and seasons. semanticscholar.orgmdpi.com

| Site | Warm-Dry Season (ng/m³) | Rainy Season (ng/m³) |

|---|---|---|

| Centro | 140.7 ± 106.6 | 291.1 ± 152.6 |

| Tlaquepaque | 80.1 ± 60.9 | 114.9 ± 28.0 |

| Las Águilas | - | 149.3 ± 6.3 |

Note: Data is representative of findings from a specific study and may vary based on location and time. polyu.edu.hk

The method detection limits (MDLs) for various oxygenated PAHs, including 1,4-chrysenequinone, analyzed by GC-MS have been reported, indicating the sensitivity achievable with this technique. jst.go.jp

| Compound | MDL (ng/m³) |

|---|---|

| 1,4-Naphtoquinone | 0.61 |

| 9-Fluorenone | 0.78 |

| 9,10-Anthraquinone | 0.85 |

| 1,2-Benzanthraquinone | 0.92 |

| BaA-one | 1.01 |

| BaP-one | 1.07 |